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Compound of Interest

Compound Name: Picrasidine Q

Cat. No.: B566500

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Picrasidine Q
derivatives, focusing on recent advancements in the total synthesis of related bis-B-carboline
alkaloids. The methodologies outlined are based on the successful total syntheses of
Picrasidines G, S, R, and T, which share core structural features with Picrasidine Q. The key
strategies covered include a regio-selective formal aza-[4+2] cycloaddition, late-stage C-H
functionalization for diversification, and a thiazolium-catalyzed Stetter reaction.

Core Synthetic Strategies

The synthesis of Picrasidine derivatives leverages several powerful chemical transformations to
construct the complex bis-f-carboline skeleton.

e Aza-[4+2] Cycloaddition: This key reaction enables the construction of the
indolotetrahydroquinolizinium (ITHQ) core present in Picrasidines G, S, and T. It involves the
dimerization of a vinyl 3-carboline precursor.

o Late-Stage C-H Functionalization: To introduce diversity into the Picrasidine scaffold,
particularly at the C-8 position, a late-stage C-H borylation followed by various coupling
reactions is employed. This allows for the synthesis of a range of derivatives with potentially
different biological activities.
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o Stetter Reaction: For the synthesis of Picrasidine R, which features a 1,4-diketone linker, a
thiazolium-catalyzed Stetter reaction is utilized to couple a vinyl ketone with a (3-carboline
aldehyde.

Synthetic Pathways Overview

The following diagrams illustrate the key synthetic pathways for obtaining different Picrasidine
derivatives.
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Caption: Overview of key synthetic strategies for Picrasidine derivatives.

Experimental Protocols
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The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Picrasidine G via Aza-[4+2]
Cycloaddition

This protocol describes the dimerization of dehydrocrenatine to form Picrasidine G.
Materials:

e Dehydrocrenatine (5a)

o 2,2,2-Trifluoroethanol (TFE)

e Argon atmosphere

Procedure:

A solution of dehydrocrenatine (5a) in 2,2,2-trifluoroethanol is stirred at 60 °C under an argon
atmosphere.

The reaction progress is monitored by TLC or LC-MS.

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by column chromatography to afford Picrasidine G.

Protocol 2: Late-Stage C-H Borylation of B-Carboline

This protocol details the iridium-catalyzed C-H borylation at the C-8 position of a 3-carboline
precursor.

Materials:
e [3-Carboline substrate (e.g., 6a)
» Bis(pinacolato)diboron (Bzpinz)

¢ [Ir(cod)OMe]2
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3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)

Cyclooctane (c-Octane)

Tetrahydrofuran (THF)

Argon atmosphere

Procedure:

To an oven-dried Schlenk tube are added the [3-carboline substrate, B2pinz, [Ir(cod)OMe]z,
and tmphen.

The tube is evacuated and backfilled with argon three times.

Anhydrous THF and cyclooctane are added via syringe.

The reaction mixture is stirred at 80 °C.

After the reaction is complete, the mixture is cooled to room temperature and concentrated.

The crude product is purified by flash chromatography to yield the C-8 borylated (3-carboline.

Protocol 3: Synthesis of Picrasidine R via Stetter
Reaction

This protocol describes the coupling of a vinyl ketone and a 3-carboline aldehyde to form
Picrasidine R.[1]

Materials:

Vinyl ketone (10)

Aldehyde (6¢)

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt catalyst)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU)
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e Dichloromethane (DCM)

e Argon atmosphere

Procedure:

To a solution of the thiazolium salt catalyst in anhydrous DCM is added DBU at room
temperature under an argon atmosphere, and the mixture is stirred for 10 minutes.

o A solution of the vinyl ketone (10) and aldehyde (6c) in anhydrous DCM is added to the
catalyst mixture.

e The reaction is stirred at room temperature until completion.

e The reaction mixture is then directly purified by column chromatography on silica gel to afford
Picrasidine R.[1]

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Picrasidine G

. . Reagents and .
Starting Material Product . Yield (%)
Conditions

Dehydrocrenatine (5a)  Picrasidine G (1) TFE, 60 °C 86

Table 2: C-8 Functionalization of 3-Carbolines
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Substrate

Product

Reaction

Reagents and
Conditions

Yield (%)

6a

7a

C-H Borylation

B2pinz,
[Ir(cod)OMe]z,
tmphen, c-
Octane, THF, 80
°C

81

7a

7c

Chan-Lam

Coupling

Cu(OAC)2, EtsN,
DCM, rt

75

7a

7d

Oxidation

H202, NaOH,
THF/H20, 0 °C

tort

89

7a

7e

Halogenation

CuBra,
MeOH/H20, 80
°C

83

7a

7f

Suzuki Coupling

4-
bromobenzaldeh
yde, Pd(dppf)Clz,
K2COs3,
Dioxane/H20, 80
°C

78

7a

9

Trifluoromethylati

on

Umemoto's
reagent, Agz0,
Cu(OTf)2, DCE,
80 °C

42

Table 3: Synthesis of Picrasidine R

Starting Materials Product

Reagents and

Yield (%)

Conditions

Vinyl ketone (10) +

Picrasidine R (4)
Aldehyde (6c¢)

Thiazolium salt, DBU,
DCM, rt

90
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Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

issolve dehydrocrenatine
in TFE

Stir at 60 °C
under Argon

Monitor reaction
(TLC/LC-MS)

Reaction complete

Remove solvent
in vacuo

urlfy by colum
chromatography

Caption: Workflow for the Aza-[4+2] Cycloaddition.
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Caption: Workflow for the Stetter Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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